5,6-Dimethoxy-2-nitro-1-benzofuran
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Overview
Description
5,6-Dimethoxy-2-nitro-1-benzofuran is a chemical compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing fused benzene and furan rings. These compounds are known for their diverse biological and pharmacological activities, making them valuable in various fields such as medicinal chemistry, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethoxy-2-nitro-1-benzofuran typically involves the nitration of 5,6-dimethoxybenzofuran. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds through the electrophilic aromatic substitution mechanism, where the nitro group is introduced at the 2-position of the benzofuran ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
5,6-Dimethoxy-2-nitro-1-benzofuran undergoes several types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The benzofuran ring can undergo oxidation reactions to form various oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic conditions.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 5,6-Dimethoxy-2-amino-1-benzofuran.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Oxidation: Oxidized benzofuran derivatives with different functional groups.
Scientific Research Applications
5,6-Dimethoxy-2-nitro-1-benzofuran has several scientific research applications, including:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds, including potential anticancer and antimicrobial agents.
Biological Studies: The compound is used in studies to understand the biological activities of benzofuran derivatives and their interactions with biological targets.
Materials Science: It is used in the development of advanced materials, including molecular electronics and functional polymers.
Agrochemicals: The compound and its derivatives are explored for their potential use as agrochemicals with improved bioavailability and efficacy.
Mechanism of Action
The mechanism of action of 5,6-Dimethoxy-2-nitro-1-benzofuran involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s methoxy groups may also play a role in modulating its interactions with biological targets .
Comparison with Similar Compounds
Similar Compounds
5,6-Dimethoxy-1-benzofuran: Lacks the nitro group, resulting in different chemical reactivity and biological activities.
2-Nitrobenzofuran: Lacks the methoxy groups, leading to variations in its chemical properties and applications.
Uniqueness
5,6-Dimethoxy-2-nitro-1-benzofuran is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical reactivity and biological activities.
Properties
CAS No. |
65162-20-1 |
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Molecular Formula |
C10H9NO5 |
Molecular Weight |
223.18 g/mol |
IUPAC Name |
5,6-dimethoxy-2-nitro-1-benzofuran |
InChI |
InChI=1S/C10H9NO5/c1-14-8-3-6-4-10(11(12)13)16-7(6)5-9(8)15-2/h3-5H,1-2H3 |
InChI Key |
SVKHLOUVUXSTFF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=C(O2)[N+](=O)[O-])OC |
Origin of Product |
United States |
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